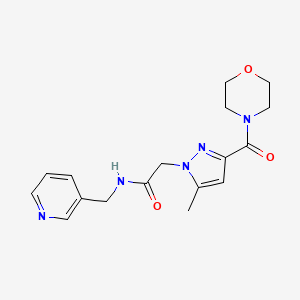

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-13-9-15(17(24)21-5-7-25-8-6-21)20-22(13)12-16(23)19-11-14-3-2-4-18-10-14/h2-4,9-10H,5-8,11-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYISYHWVKZRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCC2=CN=CC=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

Introduction of the morpholine group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

Attachment of the pyridine moiety: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Final acylation step: The acetamide group is introduced through acylation reactions, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

Reduction: Reduction reactions could target the carbonyl group in the morpholine moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, compounds with similar structures are often investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Pharmacological and Physicochemical Insights

Core Heterocycle :

- The pyrazole core in the target compound is associated with planarity and moderate metabolic stability. Indazole-based analogs (e.g., ) may exhibit stronger π-π stacking interactions in kinase binding pockets but reduced solubility due to increased aromaticity .

Substituent Effects: Morpholine Carbonyl: Present in both the target compound and ’s analog, this group enhances solubility and serves as a hydrogen bond acceptor, likely critical for target engagement .

Biological Activity: Compounds with morpholine carbonyl groups (e.g., and ) are frequently associated with kinase inhibition, particularly in anti-proliferative assays. The trifluoromethylphenyl substituent in ’s compound may enhance target selectivity due to steric and electronic effects .

Biological Activity

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential bioactive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 342.4 g/mol. The presence of the pyrazole and morpholine moieties plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins. This binding modulates the activity of these proteins, leading to various biological effects.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 µM to 100 µM .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies on related pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, indicating that modifications in the pyrazole ring can enhance selectivity and potency against tumor cells .

Anti-Tubercular Activity

In related research, substituted pyrazole compounds have been evaluated for their anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives showed promising results with IC50 values in the low micromolar range, suggesting that structural modifications can lead to enhanced efficacy against tuberculosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally similar to our compound. The results indicated that certain modifications led to increased potency against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 25 µM .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives. The study reported that compounds with morpholine substitutions displayed significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 µM to 20 µM . This suggests that the morpholine group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Data Tables

Q & A

What are the standard synthetic routes for this compound, and how are key intermediates characterized?

Basic Research Question

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization with morpholine-4-carbonyl and pyridin-3-ylmethyl groups. A common approach includes:

- Step 1 : Condensation of 5-methyl-1H-pyrazole derivatives with morpholine-4-carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

- Step 2 : Acetamide coupling using N-(pyridin-3-ylmethyl)chloroacetamide in the presence of a base like triethylamine .

Characterization : Intermediates and final products are validated via ¹H NMR, IR, and LC-MS to confirm structural integrity and purity. Elemental analysis ensures stoichiometric accuracy .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced Research Question

Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Temperature control : Room temperature for condensation steps vs. reflux for coupling reactions to balance reaction rate and byproduct formation .

- Catalyst/base choice : K₂CO₃ for deprotonation vs. triethylamine for nucleophilic acyl substitution, depending on substrate reactivity .

Methodology : Design-of-experiment (DoE) approaches, such as varying solvent/base combinations and tracking yields via HPLC, can systematically identify optimal conditions .

What analytical techniques resolve ambiguities in spectral data for structural confirmation?

Advanced Research Question

Conflicting spectral data (e.g., overlapping signals in ¹H NMR) require orthogonal methods:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to clarify complex splitting patterns .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis is inconclusive .

- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing for solid-state characterization .

How do computational predictions align with experimental bioactivity data, and how are discrepancies addressed?

Advanced Research Question

Discrepancies between in silico predictions (e.g., PASS program or molecular docking) and in vitro assays arise due to:

- Target flexibility : Docking assumes rigid protein structures, while experimental assays account for dynamic conformations .

- Solubility/Stability : Predicted activity may not reflect compound degradation under biological conditions.

Mitigation : Validate computational hits with orthogonal assays (e.g., enzyme inhibition + cell viability) and refine docking parameters using molecular dynamics simulations .

What methodologies assess the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Stability studies involve:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .

- Analytical monitoring : Track degradation products via HPLC-UV/MS and quantify intact compound using calibration curves .

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .

How can structure-activity relationship (SAR) studies elucidate the role of morpholine and pyrazole moieties?

Advanced Research Question

SAR strategies include:

- Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine) and compare bioactivity .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (morpholine carbonyl) and hydrophobic regions (pyrazole methyl) via 3D-QSAR .

Example : In related compounds, morpholine enhances solubility, while pyrazole methylation improves metabolic stability .

What solvent/base combinations are critical for synthesizing morpholine-containing pyrazoles?

Basic Research Question

Optimal combinations depend on reaction mechanism:

- Nucleophilic acyl substitution : Use DMF with K₂CO₃ for deprotonation and activation .

- Amide coupling : THF with EDC/HOBt for carbodiimide-mediated reactions .

Trade-offs : DMF increases reaction rate but complicates purification; THF offers better post-reaction workup .

How should hygroscopic intermediates be handled to ensure reproducibility?

Advanced Research Question

Hygroscopic intermediates (e.g., morpholine derivatives) require:

- Inert atmosphere : Use nitrogen/argon during synthesis and storage .

- Desiccants : Store intermediates with molecular sieves or silica gel .

- Lyophilization : Remove residual solvents under vacuum to prevent hydrolysis .

What orthogonal methods validate purity when single techniques are insufficient?

Basic Research Question

Combine:

- HPLC-UV : Purity >95% with baseline separation of peaks .

- ¹H NMR : Integrate signals to detect impurities >0.1% .

- LC-MS : Identify low-abundance degradation products via mass fragmentation .

How can integrated in vitro/in silico frameworks elucidate the compound’s mechanism of action?

Advanced Research Question

A multi-tiered approach includes:

- Target identification : Screen against kinase/GPCR panels using radioligand binding assays .

- Pathway analysis : Transcriptomics/proteomics to map downstream effects .

- Docking refinement : Incorporate cryo-EM structures for high-resolution target modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.